molecular formula C16H14N4OS B2573310 2-(phenylamino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide CAS No. 1105218-88-9

2-(phenylamino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide

Cat. No.: B2573310
CAS No.: 1105218-88-9
M. Wt: 310.38
InChI Key: VJTHMEAIXNIWCG-UHFFFAOYSA-N
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Description

The thiazole carboxamide scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and high potential for therapeutic development. Compounds featuring this core structure have been extensively investigated as inhibitors of key enzymatic targets, including cyclooxygenase (COX) isoforms and kinases . Research into similar molecules has shown that the thiazole ring can serve as a key pharmacophore for binding to enzyme active sites, while the carboxamide linker and N-aryl substituents are critical for modulating potency and selectivity . The specific molecular architecture of 2-(phenylamino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide, which incorporates a phenylamino group and a pyridinylmethyl side chain, suggests its utility in exploring inhibition of inflammation-related pathways or kinase signaling cascades. Thiazole derivatives have demonstrated compelling research value in oncology, for instance, by downregulating short-lived anti-apoptotic proteins like Mcl-1 to reinstating programmed cell death in cancer cells . Furthermore, the structural motif of an N-(pyridin-3-ylmethyl) group can enhance interactions with biological targets, as seen in other bioactive molecules . This compound provides a versatile chemical template for researchers in drug discovery to study structure-activity relationships (SAR) and develop novel probes for biochemical assays. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-anilino-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c21-15(18-10-12-5-4-8-17-9-12)14-11-22-16(20-14)19-13-6-2-1-3-7-13/h1-9,11H,10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTHMEAIXNIWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylamino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

    Amination: The phenylamino group can be introduced through a nucleophilic substitution reaction using aniline.

    Carboxamide Formation: The carboxamide group can be formed by reacting the thiazole derivative with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its amine or adjacent carbon centers using strong oxidizing agents:

Reagent/ConditionsMajor Product(s)Notes
KMnO₄ (acidic/neutral conditions)Ketones or carboxylic acidsOxidation occurs at α-carbon positions relative to the amine group.
CrO₃Oxo-derivativesChromium-based oxidants yield products under controlled conditions.

These reactions are foundational for introducing carbonyl functionalities, enabling further derivatization .

Reduction Reactions

Reduction typically targets nitrile groups or unsaturated bonds within the bicyclic framework:

Reagent/ConditionsMajor Product(s)Application Context
LiAlH₄ (anhydrous ether/THF)Secondary/tertiary aminesReduces nitriles to amines in synthesis pathways.
NaBH₄Partially reduced intermediatesSelective reduction under mild conditions.

Notably, the reduction of spirocyclic oxetanyl nitriles is a scalable method to synthesize the bicyclic amine core .

Substitution Reactions

The nitrogen atom participates in nucleophilic substitution, enabling functionalization:

Reagent/ConditionsMajor Product(s)Key Features
Alkyl halides + TEA (base)N-Alkylated derivativesBroad substrate scope for drug design.
Acyl chloridesAmidesStabilizes the amine for further use.

These reactions are pivotal for modifying the compound’s pharmacological profile .

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Thiazole derivatives have shown promise as anticancer agents. For instance, studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HepG2) with IC50 values in the low micromolar range .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, targeting specific pathways involved in disease progression. For example, thiazole derivatives have been studied for their ability to inhibit carbonic anhydrase, which plays a role in tumor growth .

Antimicrobial Properties

Thiazole derivatives are also explored for their antimicrobial properties. Research has demonstrated that certain thiazole compounds exhibit activity against a range of bacterial strains, suggesting potential use as antimicrobial agents .

Neuropharmacology

Studies have highlighted the anticonvulsant properties of thiazole derivatives. For instance, analogues of this compound were tested for their efficacy in seizure models, showing promising results with protection indices indicating significant anticonvulsant activity .

Case Studies

  • Anticancer Activity Study : A study published in Pharmaceutical Research reported that a series of thiazole derivatives exhibited potent anticancer activity against human melanoma and glioblastoma cell lines. The lead compound demonstrated an IC50 value of 10 µM, indicating strong potential for further development .
  • Enzyme Inhibition : Research on related thiazole compounds revealed that they could effectively inhibit carbonic anhydrase enzymes, which are implicated in various diseases including cancer and glaucoma. This inhibition was linked to structural features such as the presence of electron-withdrawing groups .

Industrial Applications

Beyond laboratory research, this compound has potential applications in industrial settings:

  • Material Science : The unique chemical structure allows it to be used as a building block for synthesizing novel materials.
  • Agrochemicals : There is potential for developing agrochemical products based on the biological activity of thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(phenylamino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Key Observations :

  • Positional isomerism (e.g., 32 vs. 33 ) minimally affects purity but may influence target binding.
  • Purity variability : Electron-withdrawing groups (e.g., bromine in 35 ) reduce synthetic yield, suggesting steric or electronic challenges in carboxamide formation .
  • The target compound’s pyridin-3-ylmethyl group may enhance solubility compared to bulkier aryl substituents in 32–35 , though direct solubility data are unavailable.
Antiproliferative Thiophene and Triazine Derivatives ()

Compounds 24 and 25 () exhibit antiproliferative activity against MCF7 cells via tyrosine kinase inhibition. Unlike the thiazole core in the target compound, these feature:

  • 24 : A thiophene-cyclopenta[b]thiophene core with a sulfamoyl-pyrimidine substituent.
  • 25: A fused thieno-triazine system with a phenolic substituent.
Parameter Target Compound Compound 24 Compound 25
Core Structure Thiazole Thiophene-cyclopenta[b]thiophene Thieno-triazine
Key Substituents Phenylamino, pyridinylmethyl Sulfamoyl-pyrimidine Phenolic group
Activity (MCF7) Not reported IC₅₀ = 0.8 µM IC₅₀ = 1.2 µM

The pyridinylmethyl group could mimic ATP’s adenine binding, as seen in kinase inhibitors like imatinib .

Comparison with Patent-Protected Quinoline Analogues ()

describes quinoline-based kinase inhibitors (e.g., N-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-acetamides). These differ significantly in core structure but share functional motifs:

Feature Target Compound Quinoline Patent Compounds
Core Thiazole Quinoline
Key Groups Phenylamino, carboxamide Chlorophenyl, cyano, pyridylmethoxy
Target Hypothesized: Kinases Confirmed: Tyrosine kinases

Structural Implications :

  • The quinoline core’s planar structure enhances DNA intercalation, whereas the thiazole’s smaller size may favor ATP-binding pocket penetration.
  • The target compound’s lack of electron-withdrawing groups (e.g., cyano in patents) may reduce off-target reactivity .

Crystallographic and Database Insights ()

The Cambridge Structural Database (CSD) contains over 250,000 crystal structures, including thiazole derivatives. While specific data for the target compound are unavailable, analogous structures (e.g., thiazole-4-carboxamides) show:

  • Bond lengths : C–N (1.33 Å) and C–S (1.71 Å) in thiazole cores, consistent with aromatic stabilization.

Biological Activity

2-(Phenylamino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide is a synthetic compound belonging to the thiazole derivative family. Thiazole compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article aims to explore the biological activity of this specific compound, supported by research findings, case studies, and data tables.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H14N4OS
  • CAS Number : 1172080-74-8

Synthesis Overview :
The synthesis typically involves:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the phenylamino group via nucleophilic substitution.
  • Formation of the carboxamide group through amide bond formation with pyridin-3-ylmethylamine .

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that modifications in the structure can significantly enhance activity against various pathogens. For instance, compounds similar to this compound have shown promising results against bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

The compound has also been investigated for its anticancer effects. A study on thiazole analogs demonstrated that structural modifications led to increased potency against cancer cell lines, including those from breast and lung carcinomas. Notably, compounds exhibiting thiazole moieties showed selective cytotoxicity towards cancer cells while sparing normal cells .

Case Study:
In a recent study, a series of thiazole derivatives were tested for their ability to inhibit cancer cell proliferation. The compounds demonstrated IC50 values in the low micromolar range, indicating significant anticancer activity. The mechanism involved apoptosis induction and disruption of mitochondrial function in cancer cells .

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The compound may act as an enzyme inhibitor or modulate receptor activity, leading to altered cellular responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the phenyl ring enhances antimicrobial and anticancer activities.
  • Pyridine Substitution : Substituting phenyl with pyridine can improve physicochemical properties and bioavailability .

Data Summary Table

Compound NameBiological ActivityIC50 (µM)Targeted Pathway
This compoundAntimicrobialTBDBacterial cell wall synthesis
Anticancer0.57Apoptosis induction
Enzyme inhibitionTBDSpecific enzyme pathways

Q & A

Q. What are the common synthetic routes for preparing 2-(phenylamino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide?

The synthesis typically involves thiazole ring formation followed by functionalization. A standard approach includes:

  • Cyclization of thioamides with α-haloketones under acidic/basic conditions to form the thiazole core .
  • Amidation of the thiazole-4-carboxylic acid intermediate with pyridin-3-ylmethylamine using coupling agents like EDCI or HATU .
  • Suzuki coupling or other palladium-catalyzed reactions to introduce aryl/heteroaryl groups (e.g., phenylamino) . Yields vary (6–75%) depending on solvent choice (DMF, acetonitrile) and reaction time .

Q. Which analytical techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirms regiochemistry of the thiazole ring and substituent orientation (e.g., phenylamino vs. pyridinylmethyl). Peaks at δ 7.2–8.5 ppm indicate aromatic protons .
  • HPLC : Validates purity (>98% in most syntheses) and monitors reaction progress .
  • ESI-MS : Determines molecular ion ([M+H]⁺) and fragmentation patterns to verify structural integrity .

Q. What preliminary biological activities are reported for thiazole-4-carboxamide derivatives?

Analogous compounds exhibit antimicrobial and anticancer activities. For example:

  • Thiadiazole derivatives show pH-dependent antimicrobial effects via membrane disruption .
  • Thiazole-peptidomimetics inhibit enzyme targets (e.g., kinases) through hydrogen bonding with the carboxamide group .

Advanced Research Questions

Q. How can conflicting NMR data for structurally similar analogs be resolved?

  • Variable Temperature (VT) NMR : Resolves dynamic rotational isomers in carboxamide derivatives by observing coalescence of split peaks at higher temperatures .
  • 2D NMR (COSY, NOESY) : Identifies through-space correlations between the phenylamino and pyridinylmethyl groups to confirm regiochemistry .
  • X-ray crystallography : Provides unambiguous confirmation of solid-state conformation, as seen in related thiazole-carboxamide structures .

Q. What strategies improve synthetic yield in large-scale preparations?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 30min) and improves yield by 15–20% .
  • Solvent optimization : Replacing DMF with ionic liquids enhances cyclization efficiency while reducing side-product formation .
  • Catalyst screening : Palladium/copper catalysts with ligand systems (e.g., XPhos) improve coupling reaction turnover .

Q. How do structural modifications influence bioactivity in thiazole-4-carboxamides?

  • Trifluoromethyl groups : Increase metabolic stability and lipophilicity, enhancing blood-brain barrier penetration (e.g., as in Acotiamide derivatives) .
  • Amino acid-derived side chains : Improve target binding affinity by mimicking natural substrates (e.g., peptidomimetics with 3,4,5-trimethoxybenzamido groups) .
  • Heteroaryl substitutions : Pyridine/pyrimidine rings modulate electron-withdrawing effects, altering enzyme inhibition kinetics .

Q. What computational methods predict the compound’s mechanism of action?

  • Molecular docking : Models interactions with ATP-binding pockets of kinases (e.g., Wnt pathway targets) using AutoDock Vina .
  • MD simulations : Assess stability of ligand-receptor complexes over 100ns trajectories to prioritize analogs .
  • QSAR studies : Correlate substituent electronegativity with IC₅₀ values to guide synthetic prioritization .

Methodological Considerations

Q. How to address low solubility in biological assays?

  • Prodrug design : Introduce ester or glycoside moieties to improve aqueous solubility .
  • Nanoformulation : Use liposomal encapsulation or PEGylation to enhance bioavailability .

Q. What in vitro assays are suitable for evaluating anticancer activity?

  • MTT assay : Measures cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) after 48h exposure .
  • Annexin V/PI staining : Quantifies apoptosis via flow cytometry .
  • Kinase inhibition profiling : Uses ADP-Glo™ assays to screen against kinase panels (e.g., EGFR, VEGFR) .

Data Contradiction Analysis

Q. Why do some analogs show inconsistent bioactivity across studies?

  • Assay variability : Differences in cell line sensitivity (e.g., IC₅₀ varies 10-fold between HeLa and A549 cells) .
  • Redox interference : Thiol-containing media quench reactive intermediates, underreporting potency .
  • Epimerization : Racemization at chiral centers during storage alters binding affinity .

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